Donitriptan

Description

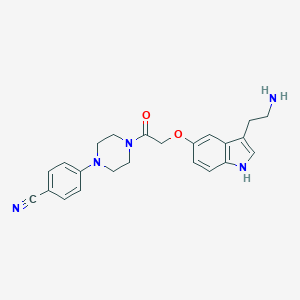

Structure

3D Structure

Propriétés

IUPAC Name |

4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2/c24-8-7-18-15-26-22-6-5-20(13-21(18)22)30-16-23(29)28-11-9-27(10-12-28)19-3-1-17(14-25)2-4-19/h1-6,13,15,26H,7-12,16,24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHCKWZVTCTQBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)COC3=CC4=C(C=C3)NC=C4CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168974 | |

| Record name | Donitriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170912-52-4 | |

| Record name | Donitriptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170912-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Donitriptan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170912524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Donitriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DONITRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70968BVH2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Donitriptan: A Technical Guide to its Mechanism of Action as a High-Efficacy 5-HT1B/1D Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donitriptan is a potent and selective serotonin 5-HT1B and 5-HT1D receptor agonist that was investigated as a potential treatment for migraine headaches. Although its development was discontinued, its distinct pharmacological profile as a high-efficacy agonist provides valuable insights into the therapeutic potential and molecular mechanics of targeting these receptors. This technical guide offers an in-depth exploration of this compound's mechanism of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Introduction

Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, vomiting, and sensitivity to light and sound. The "triptan" class of drugs, which are 5-HT1B/1D receptor agonists, revolutionized migraine treatment. Their therapeutic effect is primarily attributed to the constriction of dilated cranial blood vessels and the inhibition of neurotransmitter release from trigeminal nerve endings.[1] this compound, a novel arylpiperazide derivative, was designed to possess high affinity and, notably, high intrinsic activity at these receptors, distinguishing it from other triptans.[2][3] This guide will dissect the molecular and physiological underpinnings of this compound's action.

Receptor Binding and Functional Activity

Quantitative Data Summary

The following tables summarize the binding affinities (Ki), potencies (pEC50), and efficacies (Emax) of this compound at human serotonin receptors.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ki (nM) | Reference |

| 5-HT1B | 0.079–0.40 | |

| 5-HT1D | 0.063–0.50 |

Note: The smaller the Ki value, the higher the binding affinity.

Table 2: Functional Potency and Efficacy of this compound

| Receptor | pEC50 | Emax (%) | Assay Type | Reference |

| 5-HT1B | 9.96 | 94 | cAMP Inhibition | |

| 5-HT1D | 9.51 | 97 | cAMP Inhibition | |

| 5-HT2A | - | - | EC50 = 7.9 nM |

Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax represents the maximal efficacy.

Signaling Pathways

As a 5-HT1B/1D receptor agonist, this compound's mechanism of action is initiated by its binding to these G-protein coupled receptors (GPCRs), which are primarily coupled to the Gi/o family of G-proteins.

5-HT1B/1D Receptor Signaling Cascade

Activation of 5-HT1B/1D receptors by this compound leads to the dissociation of the Gi/o protein into its α and βγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors. The βγ subunit can also modulate the activity of various ion channels and other signaling proteins.

Key Experimental Evidence and Protocols

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo experiments. Below are detailed descriptions of the methodologies employed in these key studies.

In Vitro Studies

These assays were crucial in determining the binding affinity of this compound for various serotonin receptor subtypes.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for 5-HT1B and 5-HT1D receptors.

-

General Protocol:

-

Membrane Preparation: Membranes from cells stably expressing human 5-HT1B or 5-HT1D receptors (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.

-

Assay Buffer: Typically, a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2) is used.

-

Competition Binding: A fixed concentration of a specific radioligand (e.g., [3H]GR125743 for 5-HT1B/1D) is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Formation Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in inhibiting cAMP production.

-

Cell Line: C6 glioma cells stably expressing human 5-HT1B or 5-HT1D receptors were utilized.

-

General Protocol:

-

Cell Culture: Cells are cultured to an appropriate confluency in standard cell culture medium.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Stimulation: Adenylyl cyclase is stimulated with forskolin (e.g., 10 µM) in the presence of varying concentrations of this compound.

-

Incubation: The cells are incubated for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lysis and Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration-response curve for this compound-mediated inhibition of forskolin-stimulated cAMP production is plotted to determine the EC50 and Emax values.

-

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G-proteins by the receptor agonist.

-

Objective: To assess the ability of this compound to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

-

General Protocol:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the target receptor are used.

-

Assay Buffer: The buffer typically contains GDP (e.g., 10-100 µM) to maintain the G-protein in its inactive state.

-

Incubation: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS (e.g., 0.1-0.5 nM) and varying concentrations of this compound.

-

Termination and Filtration: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified.

-

Data Analysis: The concentration-response curve for this compound-stimulated [³⁵S]GTPγS binding is analyzed to determine potency and efficacy.

-

Ex Vivo and In Vivo Studies

These experiments investigated the neuronal effects of this compound, which are central to its proposed anti-migraine action.

-

Objective: To evaluate the effect of this compound on the electrical activity of trigeminal ganglion neurons.

-

Preparation: Isolated trigeminal ganglia from guinea pigs were used.

-

General Protocol:

-

Neuron Isolation: Trigeminal ganglion neurons are acutely dissociated and cultured.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed to measure membrane potential and ion currents.

-

Drug Application: this compound is applied to the cultured neurons via a perfusion system.

-

Measurements: Changes in membrane potential, specifically hyperpolarization due to the activation of Ca²⁺-dependent K⁺ currents, are recorded.

-

Comparison: The effects of this compound are compared to those of other triptans, such as sumatriptan.

-

These studies assessed the vasoconstrictor effects of this compound in relevant blood vessels.

-

Objective: To determine the potency and efficacy of this compound in inducing vasoconstriction.

-

Tissues: Isolated rabbit saphenous vein rings and in vivo studies in anesthetized pigs and conscious dogs were conducted.

-

Isolated Tissue (Organ Bath) Protocol:

-

Tissue Preparation: Rings of rabbit saphenous vein are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Tension Recording: The rings are connected to isometric force transducers to record changes in tension.

-

Cumulative Concentration-Response: Cumulative concentrations of this compound are added to the organ bath, and the resulting contractile responses are recorded.

-

Data Analysis: Concentration-response curves are constructed to determine the potency (pD₂) and maximal contractile effect.

-

-

In Vivo Animal Models:

-

Anesthetized Pigs: this compound was administered intravenously, and changes in carotid artery blood flow and vascular resistance were measured using flow probes.

-

Conscious Dogs: this compound was administered orally, and unilateral carotid blood flow was monitored.

-

Conclusion

This compound is a selective 5-HT1B/1D receptor agonist characterized by its high affinity and, most notably, its high intrinsic activity. Its mechanism of action is centered on the potent activation of these Gi/o-coupled receptors, leading to the inhibition of adenylyl cyclase and subsequent downstream effects. This translates to two primary physiological outcomes relevant to migraine therapy: the constriction of dilated cranial blood vessels and the inhibition of pro-inflammatory neuropeptide release from trigeminal nerve endings. The comprehensive in vitro, ex vivo, and in vivo studies conducted on this compound have provided a robust characterization of its pharmacological profile and have contributed significantly to our understanding of the therapeutic potential of high-efficacy 5-HT1B/1D receptor agonists. Although not commercially available, the data on this compound remains a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development.

References

Donitriptan: A Technical Guide to its 5-HT1B/1D Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 5-HT1B/1D receptor agonist activity of Donitriptan. This compound is a potent and high-efficacy agonist at both the 5-HT1B and 5-HT1D receptors, demonstrating significant potential in relevant preclinical models. This document details its binding affinity and functional activity, outlines the experimental protocols used to characterize these properties, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Analysis of this compound's Receptor Activity

This compound exhibits high affinity and robust efficacy at human 5-HT1B and 5-HT1D receptors. The following table summarizes the key quantitative data available for this compound's interaction with these receptors.

| Parameter | 5-HT1B Receptor | 5-HT1D Receptor | Reference |

| Binding Affinity (Ki) | 0.079–0.40 nM | 0.063–0.50 nM | [1] |

| Maximal Efficacy (Emax) | 94% | 97% | [1] |

| Functional Potency (EC50) | Potent inhibition of forskolin-induced cAMP formation, equivalent to 5-HT. Specific values not available in the reviewed literature. | Potent enhancement of GTPγS binding, equivalent to 5-HT. Specific values not available in the reviewed literature. | [2] |

Core Signaling Pathway of 5-HT1B/1D Receptors

Activation of 5-HT1B and 5-HT1D receptors by an agonist like this compound initiates a signaling cascade through the heterotrimeric G-protein, Gαi/o. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can modulate the activity of various ion channels.

Experimental Protocols

The characterization of this compound's agonist activity at 5-HT1B/1D receptors involves several key in vitro assays. The following sections provide detailed methodologies for these experiments.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for the 5-HT1B and 5-HT1D receptors.

1. Membrane Preparation:

-

Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human 5-HT1B or 5-HT1D receptor are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Competition Binding Assay:

-

A fixed concentration of a radiolabeled antagonist with known high affinity for the receptors (e.g., [³H]-GR125743) is used.

-

The cell membranes are incubated with the radioligand and varying concentrations of unlabeled this compound.

-

The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4) at room temperature for a specified duration to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

3. Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the 5-HT1B/1D receptors upon agonist binding and is used to determine the potency (EC50) and efficacy (Emax) of this compound.

1. Membrane Preparation:

-

Similar to the radioligand binding assay, membranes from cells expressing the 5-HT1B or 5-HT1D receptor are prepared.

2. GTPγS Binding Reaction:

-

The cell membranes are incubated in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a fixed concentration of [³⁵S]GTPγS and varying concentrations of this compound.

-

The assay mixture also includes GDP to promote the exchange of [³⁵S]GTPγS for GDP upon receptor activation.

-

The incubation is typically carried out at 30°C for a defined period.

3. Measurement of Bound [³⁵S]GTPγS:

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.

-

The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

4. Data Analysis:

-

Basal binding is measured in the absence of any agonist.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Agonist-stimulated binding is calculated by subtracting basal binding from the binding in the presence of this compound.

-

The EC50 (the concentration of this compound that produces 50% of the maximal response) and Emax (the maximum stimulation of [³⁵S]GTPγS binding) are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

cAMP Accumulation Assay

This is another functional assay to assess the potency and efficacy of this compound by measuring its ability to inhibit adenylyl cyclase activity.

1. Cell Culture and Treatment:

-

Whole cells (e.g., CHO or HEK293) expressing the 5-HT1B or 5-HT1D receptor are used.

-

Cells are typically pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

The cells are then stimulated with a fixed concentration of forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.

2. Measurement of cAMP Levels:

-

After a specific incubation period, the reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or time-resolved fluorescence resonance energy transfer (TR-FRET) based assays.

3. Data Analysis:

-

The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is quantified.

-

The EC50 (the concentration of this compound that causes 50% of the maximal inhibition of cAMP production) and Emax (the maximal inhibition of cAMP production) are determined by analyzing the concentration-response curve.

References

F-11356: A Preclinical Profile of a Potent 5-HT1B/1D Receptor Agonist

An In-depth Technical Guide on the Preclinical Development of F-11356

For Researchers, Scientists, and Drug Development Professionals

Abstract

F-11356, a novel 5-hydroxytryptamine (5-HT) derivative, emerged from a focused drug discovery program aimed at identifying potent and selective agonists for the 5-HT1B and 5-HT1D receptors, established targets for the acute treatment of migraine. This technical guide provides a comprehensive overview of the available preclinical data for F-11356, detailing its pharmacological profile, including binding affinities, functional activities, and in vivo efficacy in animal models. Despite its promising preclinical characteristics, the developmental history of F-11356 beyond these initial studies remains largely undisclosed in the public domain, and information regarding its clinical development or the specific reasons for its discontinuation is not available. This document, therefore, focuses on the foundational preclinical science that characterized F-11356 as a high-potential anti-migraine candidate.

Introduction

Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, photophobia, and phonophobia. The "triptan" class of drugs, which are 5-HT1B/1D receptor agonists, revolutionized migraine treatment by providing effective relief from acute attacks. The therapeutic efficacy of triptans is attributed to their ability to induce vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides in the trigeminal nervous system. F-11356 was designed as a next-generation 5-HT1B/1D agonist with potentially superior potency and efficacy.

Developmental History and Discontinuation

The initial and only publicly available detailed characterization of F-11356 was reported in a 1998 publication. This study laid out a comprehensive preclinical package of its pharmacology. However, a thorough search of clinical trial registries, patent databases, and corporate disclosures from its developer, Pierre Fabre, reveals no subsequent information on the progression of F-11356 into clinical trials. The reasons for the apparent discontinuation of its development have not been publicly disclosed. It is plausible that the compound was halted during late-stage preclinical development or very early in Phase 1 clinical trials due to unforeseen safety signals, unfavorable pharmacokinetic properties, or strategic portfolio decisions by the developing company. Without further information, the precise fate of F-11356's development journey remains unknown.

Preclinical Pharmacology

The preclinical assessment of F-11356 demonstrated its high affinity, selectivity, and potent agonist activity at 5-HT1B and 5-HT1D receptors.

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of F-11356.

Table 1: Receptor Binding Affinities (pKi)

| Receptor Subtype | F-11356 | 5-HT | Sumatriptan |

| Human 5-HT1B | 9.5 | 8.6 | 8.1 |

| Human 5-HT1D | 9.8 | 8.9 | 8.7 |

| Human 5-HT1A | 7.5 | 8.4 | 6.5 |

| Human 5-HT1E | < 6.0 | 7.6 | < 6.0 |

| Human 5-HT1F | < 6.0 | 8.1 | 7.1 |

| Rat 5-HT1B | 9.3 | 8.5 | 7.9 |

| Guinea Pig 5-HT1D | 9.6 | 8.8 | 8.5 |

Table 2: Functional Agonist Potency (pEC50 / pIC50)

| Assay | Receptor | F-11356 | 5-HT | Sumatriptan |

| [³⁵S]GTPγS Binding (pEC50) | Human 5-HT1B | 8.9 | 8.5 | 7.8 |

| Human 5-HT1D | 9.6 | 8.9 | 8.2 | |

| Forskolin-induced cAMP inhibition (pIC50) | Human 5-HT1B | 8.9 | 8.2 | 7.5 |

| Human 5-HT1D | 9.6 | 8.8 | 8.1 |

Table 3: In Vitro and In Vivo Pharmacological Activity

| Model | Parameter | F-11356 | Sumatriptan |

| Rabbit Saphenous Vein Contraction (pEC50) | Contraction | 7.1 | 6.4 |

| Guinea Pig Dural Artery Constriction (pEC50) | Constriction | 7.3 | 6.7 |

| Anesthetized Pig Carotid Vascular Conductance (ED50, µg/kg, i.v.) | Decrease | 0.16 | 1.0 |

| Conscious Dog Carotid Blood Flow (mg/kg, p.o.) | Decrease | 0.63 | - |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary publication on F-11356.

-

Membrane Preparation: Membranes were prepared from CHO-K1 cells stably expressing human 5-HT1B, 5-HT1D, 5-HT1A, 5-HT1E, or 5-HT1F receptors, or from rat or guinea pig brain tissues.

-

Incubation: Membranes were incubated with [¹²⁵I]GTI for 5-HT1B/1D receptors or other appropriate radioligands for other receptor subtypes, in the presence of varying concentrations of F-11356.

-

Detection: Bound radioactivity was separated from free by filtration through GF/B filters and quantified by gamma counting.

-

Data Analysis: Inhibition constants (Ki) were calculated from IC50 values using the Cheng-Prusoff equation.

-

Assay Conditions: Assays were performed using membranes from cells expressing human 5-HT1B or 5-HT1D receptors.

-

Procedure: Membranes were incubated with GDP, [³⁵S]GTPγS, and varying concentrations of F-11356.

-

Measurement: Basal, agonist-stimulated, and nonspecific binding were determined.

-

Analysis: EC50 values were determined from concentration-response curves.

-

Cell Culture: CHO-K1 cells expressing human 5-HT1B or 5-HT1D receptors were used.

-

Method: Cells were pre-incubated with the test compound, followed by stimulation with forskolin to induce cAMP production.

-

Quantification: cAMP levels were measured using a radioimmunoassay.

-

Data Interpretation: IC50 values for the inhibition of forskolin-stimulated cAMP accumulation were calculated.

-

Tissue Preparation: Rings of rabbit saphenous vein or segments of guinea pig dural artery were mounted in organ baths.

-

Experimental Setup: Tissues were maintained under physiological conditions and isometric tension was recorded.

-

Protocol: Cumulative concentration-response curves to F-11356 and reference compounds were constructed.

-

Analysis: EC50 values and maximum contractile responses were determined.

-

Animal Model: Anesthetized and artificially ventilated pigs were used.

-

Measurements: Carotid, femoral, and coronary blood flow and arterial blood pressure were continuously monitored.

-

Drug Administration: F-11356 was administered intravenously.

-

Endpoint: Changes in vascular conductance were calculated.

-

Animal Model: Conscious beagle dogs were used.

-

Procedure: Carotid blood flow was measured using a Doppler flow probe.

-

Drug Administration: F-11356 was administered orally.

-

Observation: Changes in carotid blood flow were monitored over time.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of F-11356 and a typical experimental workflow for its in vitro characterization.

Preclinical Profile of Donitriptan: A High-Efficacy 5-HT1B/1D Agonist for Migraine Therapy

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Donitriptan (developmental code name F-11356) is a potent and selective serotonin 5-HT1B and 5-HT1D receptor agonist that was under investigation as a novel treatment for acute migraine. As a member of the triptan class of drugs, its primary mechanism of action is centered on the modulation of the trigeminal vascular system. This technical guide provides an in-depth overview of the preclinical research on this compound, summarizing its pharmacodynamic and pharmacokinetic properties, and detailing the experimental protocols used in its evaluation.

Pharmacodynamics

This compound is distinguished from other triptans by its high intrinsic activity at both 5-HT1B and 5-HT1D receptors, acting as a near-full agonist. This high efficacy was a key design feature aimed at improving upon the therapeutic effectiveness of earlier triptans.

Receptor Binding Affinity

Radioligand binding assays have demonstrated that this compound possesses a high affinity for human 5-HT1B and 5-HT1D receptors, with pKi values indicating subnanomolar binding.[1][2]

| Receptor Subtype | pKi | Reference |

| 5-HT1B | 9.4 | [1] |

| 5-HT1D | 9.3 | [1][2] |

Functional Activity

This compound's high efficacy as a 5-HT1B/1D agonist has been confirmed in several in vitro functional assays. It potently inhibits cyclic adenosine monophosphate (cAMP) formation and stimulates guanosine 5'-O-(3-thiotriphosphate) (GTPγS) binding, key downstream signaling events of 5-HT1B/1D receptor activation.

| Assay | Receptor | Agonist Activity (pD2) | Reference |

| Forskolin-induced cAMP formation inhibition | Human 5-HT1B | 8.9 | |

| Human 5-HT1D | 9.6 | ||

| [35S]GTPγS specific binding enhancement | Human 5-HT1B/1D | Maximal enhancement equivalent to 5-HT |

In isolated guinea pig trigeminal ganglion neurons, this compound was more potent than sumatriptan in inducing hyperpolarizing Ca2+-dependent K+ currents, with a pD2 value of 7.3 compared to 6.7 for sumatriptan.

Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound in common laboratory animal models remains limited in the publicly available literature. However, in vivo studies suggest good oral activity and central nervous system penetration. Oral administration of this compound in guinea pigs elicited hypothermic responses, with an ED50 of 1.6 mg/kg, indicating that the compound can cross the blood-brain barrier.

In Vivo Efficacy Models

The antimigraine potential of this compound has been evaluated in several relevant animal models, primarily focusing on its ability to induce vasoconstriction of cranial blood vessels and inhibit neurogenic inflammation.

Carotid Vasoconstriction in Anesthetized Pigs

In anesthetized pigs, intravenous administration of this compound (from 0.16 µg/kg) produced a potent and cranioselective carotid vasoconstriction that was greater in magnitude than that observed with other triptans.

Carotid Blood Flow in Conscious Dogs

Oral administration of this compound at doses from 0.63 mg/kg resulted in decreases in carotid blood flow in conscious dogs, without affecting heart rate or behavior.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for 5-HT1B and 5-HT1D receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant 5-HT1B or 5-HT1D receptor.

-

Radioligand: A suitable radioligand, such as [3H]5-HT or a specific antagonist radioligand, is used.

-

Incubation: Membranes are incubated with the radioligand and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.

cAMP Formation Assay

Objective: To assess the functional agonist activity of this compound at 5-HT1B and 5-HT1D receptors by measuring the inhibition of adenylyl cyclase activity.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) or other suitable cells expressing the human 5-HT1B or 5-HT1D receptor are cultured.

-

Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) and then stimulated with forskolin (to elevate cAMP levels) in the presence of varying concentrations of this compound.

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) based kit.

-

Data Analysis: The concentration of this compound that produces a half-maximal inhibition of forskolin-stimulated cAMP accumulation (EC50) is determined.

GTPγS Binding Assay

Objective: To measure the activation of G-proteins coupled to 5-HT1B and 5-HT1D receptors following agonist stimulation.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the receptor of interest are prepared.

-

Incubation: Membranes are incubated with a fixed concentration of [35S]GTPγS, GDP, and varying concentrations of this compound.

-

Separation: The reaction is terminated by rapid filtration, and unbound [35S]GTPγS is washed away.

-

Detection: The amount of [35S]GTPγS bound to the G-proteins is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that produces a half-maximal stimulation of [35S]GTPγS binding (EC50) is determined.

In Vivo Carotid Artery Blood Flow in Conscious Dogs

Objective: To evaluate the effect of orally administered this compound on cranial blood flow.

Methodology:

-

Animal Preparation: Dogs are chronically instrumented with a transit-time ultrasound flow probe around a common carotid artery.

-

Drug Administration: this compound is administered orally at various doses.

-

Data Acquisition: Carotid blood flow, heart rate, and blood pressure are continuously monitored.

-

Data Analysis: Changes in carotid blood flow from baseline are calculated and compared across different dose levels.

Visualizations

Caption: Signaling pathway of this compound at 5-HT1B/1D receptors.

Caption: In vitro experimental workflow for this compound.

Caption: In vivo experimental models for this compound evaluation.

Conclusion

The preclinical data for this compound characterize it as a potent and high-efficacy 5-HT1B/1D receptor agonist. Its robust activity in both in vitro and in vivo models relevant to migraine pathophysiology suggested a promising therapeutic potential. The higher intrinsic activity compared to earlier triptans was hypothesized to translate into improved clinical efficacy. Although the clinical development of this compound was discontinued, the preclinical data provide valuable insights for the development of future antimigraine therapies targeting the serotonergic system.

References

An In-depth Technical Guide to Donitriptan: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donitriptan is a potent and selective serotonin 5-HT1B and 5-HT1D receptor agonist that was investigated as a potential treatment for migraine headaches.[1] Although it reached Phase II clinical trials, its development was ultimately discontinued, and it was never marketed.[1] As a member of the triptan class of drugs, this compound's mechanism of action is centered on its interaction with serotonin receptors implicated in the pathophysiology of migraine. This technical guide provides a comprehensive overview of this compound's chemical structure, its physicochemical and pharmacological properties, and its mechanism of action, with a focus on the underlying signaling pathways and experimental methodologies.

Chemical Structure and Properties

This compound, with the IUPAC name 4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile, is a tryptamine derivative.[1] Its chemical structure is characterized by an indole core, a piperazine ring, and a benzonitrile group.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile |

| SMILES | C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)COC3=CC4=C(C=C3)NC=C4CCN |

| InChI Key | SOHCKWZVTCTQBG-UHFFFAOYSA-N |

| CAS Number | 170912-52-4 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C23H25N5O2 | [1] |

| Molecular Weight | 403.48 g/mol | |

| Predicted logP | 1.32 to 2.2 | |

| Predicted Boiling Point | 727.1 ± 60.0 °C | |

| Predicted pKa | 16.72 ± 0.30 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO |

Pharmacological Properties

This compound is a high-affinity agonist at both 5-HT1B and 5-HT1D receptors, demonstrating potent activity in preclinical studies. Its pharmacological profile suggests a potential for efficacy in the acute treatment of migraine.

Table 3: Pharmacological Data for this compound

| Parameter | Receptor | Value | Source |

| pKi | 5-HT1B | 9.4 | |

| pKi | 5-HT1D | 9.3 | |

| Ki | 5-HT1B | 0.079–0.40 nM | |

| Ki | 5-HT1D | 0.063–0.50 nM | |

| Emax | 5-HT1B | 94% | |

| Emax | 5-HT1D | 97% | |

| EC50 | 5-HT2A | 7.9 nM |

Mechanism of Action and Signaling Pathway

The therapeutic rationale for the use of triptans in migraine treatment stems from their ability to act on 5-HT1B and 5-HT1D receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors by an agonist like this compound is believed to alleviate migraine symptoms through a multi-faceted mechanism.

Activation of postsynaptic 5-HT1B receptors located on the smooth muscle cells of painfully dilated intracranial blood vessels leads to vasoconstriction. Concurrently, activation of presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP), Substance P, and neurokinin A. This dual action of vasoconstriction and inhibition of neurogenic inflammation is thought to be the primary mechanism by which triptans abort a migraine attack.

The signaling cascade initiated by the binding of this compound to 5-HT1B/1D receptors involves the activation of inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocols

5-HT1B/1D Receptor Binding Assays

These assays are crucial for determining the affinity of a compound for its target receptor.

-

Objective: To determine the binding affinity (Ki) of this compound for 5-HT1B and 5-HT1D receptors.

-

General Methodology:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing human 5-HT1B or 5-HT1D receptors, or from brain tissue known to be rich in these receptors (e.g., cerebral cortex, caudate).

-

Radioligand Binding: A radiolabeled ligand with known affinity for the target receptor (e.g., [3H]5-HT) is incubated with the prepared membranes.

-

Competition Assay: The incubation is performed in the presence of varying concentrations of unlabeled this compound.

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Functional Assays: cAMP Formation and GTPγS Binding

These assays assess the functional activity of a compound at the receptor, determining whether it acts as an agonist, antagonist, or inverse agonist.

-

cAMP Formation Assay:

-

Objective: To measure the effect of this compound on adenylyl cyclase activity.

-

General Methodology:

-

Cells expressing the 5-HT1B or 5-HT1D receptor are treated with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

The cells are then incubated with varying concentrations of this compound.

-

The intracellular cAMP levels are measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or commercially available kits.

-

A decrease in forskolin-stimulated cAMP levels indicates that this compound is acting as an agonist at the Gi/o-coupled 5-HT1B/1D receptors.

-

-

-

GTPγS Binding Assay:

-

Objective: To directly measure the activation of G-proteins by this compound.

-

General Methodology:

-

Membranes from cells expressing the receptor of interest are incubated with this compound.

-

A non-hydrolyzable GTP analog, [35S]GTPγS, is added to the reaction.

-

Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit of the G-protein. The binding of [35S]GTPγS is therefore a direct measure of G-protein activation.

-

The amount of bound [35S]GTPγS is quantified by scintillation counting. An increase in [35S]GTPγS binding indicates agonist activity.

-

-

In Vivo Models: Carotid Vasoconstriction

In vivo studies are essential to evaluate the physiological effects of a drug candidate.

-

Objective: To assess the ability of this compound to induce vasoconstriction of carotid arteries.

-

General Methodology (as performed in anesthetized dogs):

-

Animal Preparation: Dogs are anesthetized, and their blood pressure and heart rate are monitored. A flow probe is placed around the common carotid artery to measure blood flow.

-

Drug Administration: this compound is administered intravenously at cumulative doses.

-

Measurement: Changes in carotid blood flow and vascular conductance are recorded. A dose-dependent decrease in these parameters indicates a vasoconstrictor effect.

-

Specificity: To confirm the receptor subtype involved, the experiment can be repeated in the presence of selective 5-HT1B or 5-HT1D receptor antagonists.

-

Synthesis of this compound

A detailed, publicly available, step-by-step protocol for the synthesis of this compound is not available. However, the synthesis of triptans generally involves multi-step organic synthesis. A common approach for structurally related compounds involves the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions to construct the core indole structure, followed by the addition of the side chains through various chemical transformations. The synthesis would likely involve protecting group strategies to manage the reactive functional groups present in the molecule.

Conclusion

This compound is a potent 5-HT1B/1D receptor agonist with a chemical structure and pharmacological profile characteristic of the triptan class of drugs. Its mechanism of action, involving cranial vasoconstriction and inhibition of neuropeptide release, is well-aligned with the current understanding of migraine pathophysiology. While the development of this compound was discontinued, the technical information gathered from its preclinical and early clinical evaluation provides valuable insights for researchers and scientists in the field of drug discovery and development, particularly for those targeting serotonergic pathways for the treatment of neurological disorders. The experimental methodologies outlined in this guide, though general, offer a foundational understanding of the key assays used to characterize such compounds. Further investigation into the specific reasons for its developmental discontinuation could also provide important lessons for future drug development programs.

References

An In-depth Guide to the Intrinsic Efficacy of Donitriptan at Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donitriptan (developmental code name F-11356) is a novel arylpiperazide derivative of serotonin investigated for the acute treatment of migraine.[1][2] Although it reached Phase II clinical trials, its development was discontinued, and it was never marketed.[2][3] this compound is distinguished from other triptans by its characteristically high intrinsic activity at serotonin 5-HT1B and 5-HT1D receptors, a feature designed to offer improved therapeutic effectiveness over existing treatments.[1] This guide provides a comprehensive overview of the quantitative data on this compound's intrinsic efficacy, details the experimental protocols used for its characterization, and visualizes key pathways and workflows.

Quantitative Analysis of this compound's Efficacy

This compound was designed to leverage the high potency and efficacy of serotonin itself at the 5-HT1B/1D receptors, which are key targets in migraine therapy. Its pharmacological profile demonstrates a high-affinity, high-efficacy agonism at these receptor subtypes.

Intrinsic Efficacy and Potency at 5-HT1B/1D Receptors

Studies have consistently shown that this compound acts as a near-full agonist at both 5-HT1B and 5-HT1D receptors, with an efficacy comparable to the endogenous ligand, serotonin. This is a notable distinction from other triptans like sumatriptan, which exhibit lower intrinsic activity.

| Receptor Subtype | Parameter | Value | Species | Reference |

| 5-HT1B | Binding Affinity (pKi) | 9.4 | Human | |

| Binding Affinity (Ki) | 0.079–0.40 nM | Human | ||

| Intrinsic Efficacy (Emax) | 94% (relative to 5-HT) | Human | ||

| 5-HT1D | Binding Affinity (pKi) | 9.3 | Human | |

| Binding Affinity (Ki) | 0.063–0.50 nM | Human | ||

| Intrinsic Efficacy (Emax) | 97% (relative to 5-HT) | Human | ||

| 5-HT2A | Potency (EC50) | 7.9 nM | Human |

Table 1: Summary of Quantitative Pharmacological Data for this compound at Human Serotonin Receptors.

Signaling Pathways and Mechanism of Action

As an agonist for 5-HT1B and 5-HT1D receptors, this compound's mechanism of action involves the activation of Gi/Go protein-coupled signaling cascades. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling pathway is central to the therapeutic effects of triptans, which include:

-

Vasoconstriction: Constriction of painfully dilated intracranial blood vessels.

-

Neuronal Inhibition: Inhibition of the release of pro-inflammatory vasoactive neuropeptides (like CGRP) from trigeminal nerve endings.

The high intrinsic efficacy of this compound suggests a more robust activation of these pathways compared to other triptans.

Caption: G-protein signaling pathway for 5-HT1B/1D receptors activated by this compound.

Experimental Protocols

The characterization of this compound's intrinsic efficacy involved several key in vitro functional assays. The primary methods used were cAMP formation assays and GTPγS binding assays in cell lines expressing recombinant human 5-HT1B or 5-HT1D receptors.

Cell Culture and Receptor Expression

-

Cell Line: C6 glioma cells were utilized for these experiments. C6 cells are a common model for studying GPCR signaling.

-

Transfection: The cells were stably transfected with plasmids containing the coding sequence for either the human 5-HT1B or 5-HT1D receptor. This ensures a high and consistent level of receptor expression for reliable measurements.

Forskolin-Induced cAMP Formation Assay

This assay measures the ability of an agonist to inhibit the production of cyclic AMP.

-

Objective: To quantify the inhibitory effect of this compound on adenylyl cyclase activity, which is a downstream effect of Gi/Go protein activation.

-

Protocol Steps:

-

Cell Plating: Transfected C6 cells were seeded into multi-well plates and cultured to an appropriate confluency.

-

Pre-incubation: Cells were pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP, thus amplifying the signal.

-

Stimulation: Cells were treated with Forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.

-

Agonist Treatment: Concurrently or immediately following Forskolin stimulation, cells were exposed to varying concentrations of this compound, 5-HT (as a reference full agonist), or other triptans.

-

Lysis and Detection: After incubation, the cells were lysed, and the intracellular cAMP concentration was determined using a competitive immunoassay, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis: The concentration-response curves were plotted to determine the pEC50 (a measure of potency) and the Emax (a measure of maximal effect/intrinsic efficacy) relative to the maximal inhibition achieved by 5-HT. This compound was found to potently inhibit forskolin-induced cAMP formation to an extent equivalent to 5-HT.

[35S]GTPγS Binding Assay

This is a direct measure of G-protein activation following receptor agonism.

-

Objective: To measure the this compound-induced binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins coupled to the 5-HT1B/1D receptors.

-

Protocol Steps:

-

Membrane Preparation: Membranes were prepared from transfected C6 cells by homogenization and centrifugation to isolate the cell membrane fraction containing the receptors and G-proteins.

-

Assay Buffer: Membranes were resuspended in an assay buffer containing GDP (to ensure G-proteins are in an inactive state) and [35S]GTPγS.

-

Agonist Addition: Varying concentrations of this compound or a reference agonist were added to initiate the assay.

-

Incubation: The reaction was incubated to allow for agonist-stimulated exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Termination and Filtration: The reaction was terminated by rapid filtration through glass fiber filters. Unbound [35S]GTPγS was washed away.

-

Quantification: The radioactivity retained on the filters, corresponding to the amount of [35S]GTPγS bound to the G-proteins, was measured using liquid scintillation counting.

-

-

Data Analysis: The specific binding was plotted against the agonist concentration to generate saturation curves. This compound was shown to enhance specific [35S]GTPγS binding to a greater extent than other triptamine derivatives and to a level equivalent to 5-HT.

Caption: Workflow for a typical [35S]GTPγS binding assay to determine agonist efficacy.

Conclusion

This compound is a potent 5-HT1B/1D receptor agonist that is distinguished by its high intrinsic efficacy, which is comparable to that of serotonin. This pharmacological characteristic, quantified through rigorous in vitro functional assays such as cAMP inhibition and GTPγS binding, was hypothesized to translate into superior clinical performance in the acute treatment of migraine, potentially offering higher response rates and more consistent pain relief than triptans with lower intrinsic activity. Although its clinical development was halted, the study of this compound provides valuable insights into the structure-activity relationships and the role of high efficacy in the design of next-generation migraine therapeutics.

References

The Discovery and Initial Synthesis of Donitriptan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donitriptan (developmental code name F-11356) is a potent and high-efficacy serotonin 5-HT1B and 5-HT1D receptor agonist that was investigated as a potential treatment for migraine.[1] Developed by the French pharmaceutical company Pierre Fabre (formerly bioMérieux-Pierre Fabre), this compound reached Phase II clinical trials before its development was discontinued.[2] This technical guide provides a comprehensive overview of the discovery, initial synthesis, and pharmacological characterization of this compound, with a focus on the core experimental methodologies and quantitative data for researchers in drug development.

Discovery and Rationale

The development of this compound was rooted in the established role of the 5-HT1B and 5-HT1D receptors in the pathophysiology of migraine. Agonism at these receptors was known to induce vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides in the trigeminal nervous system, both key mechanisms in aborting migraine attacks.

This compound was designed as a novel arylpiperazide derivative of serotonin, distinguishing it from the more common tryptamine-based triptans. The rationale behind this design was to achieve higher potency and intrinsic activity at the target receptors compared to existing therapies.[3]

Initial Synthesis of this compound

The initial synthesis of this compound, chemically named 4-[4-({[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}acetyl)-1-piperazinyl]benzonitrile, is detailed in the scientific literature by Perez et al. (1995) and related patents. The synthesis can be accomplished via a convergent strategy, involving the preparation of a protected serotonin intermediate and a piperazine derivative, followed by their coupling and subsequent deprotection.

Synthetic Scheme

A representative synthetic route is outlined below:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Preparation of 2-[3-[2-[N-(tert-butoxycarbonyl)amino]ethyl]-1H-indol-5-yloxy]acetic acid

-

Protection of Serotonin: To a solution of serotonin in an appropriate solvent, add di-tert-butyl dicarbonate (Boc2O) and a base such as sodium hydroxide (NaOH). Stir the reaction mixture at room temperature until the protection of the primary amine is complete, yielding N-Boc-serotonin.

-

O-Alkylation: The resulting N-Boc-serotonin is then O-alkylated using methyl bromoacetate in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone). The reaction is typically heated to reflux to drive it to completion.

-

Saponification: The methyl ester of the O-alkylated intermediate is saponified using a base like potassium hydroxide (KOH) in a mixture of water and an organic solvent (e.g., methanol) to yield the corresponding carboxylic acid. The overall yield for these three steps is reported to be approximately 81%.[4]

Step 2: Preparation of 1-(Chloroacetyl)-4-(p-cyanophenyl)piperazine

-

To a solution of 4-(1-piperazinyl)benzonitrile in a suitable solvent (e.g., dichloromethane), add chloroacetyl chloride dropwise at a reduced temperature (e.g., 0 °C).

-

The reaction mixture is stirred and allowed to warm to room temperature.

-

Upon completion, the reaction is worked up to isolate the desired 1-(chloroacetyl)-4-(p-cyanophenyl)piperazine.

Step 3: Coupling and Deprotection

-

Coupling: The carboxylic acid intermediate from Step 1 is coupled with 1-(chloroacetyl)-4-(p-cyanophenyl)piperazine from Step 2. This can be achieved using a standard coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an inert solvent like dichloromethane or dimethylformamide.

-

Deprotection: The resulting N-Boc-protected this compound is deprotected by treatment with a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane. This removes the Boc protecting group from the primary amine, yielding the final product, this compound.

Pharmacological Profile

This compound is characterized by its high affinity and efficacy as an agonist at both the 5-HT1B and 5-HT1D receptors.[1]

Quantitative Pharmacological Data

| Parameter | 5-HT1B Receptor | 5-HT1D Receptor | 5-HT2A Receptor | Reference(s) |

| Ki (nM) | 0.079–0.40 | 0.063–0.50 | - | |

| pKi | 9.4 | 9.3 | - | |

| Emax (%) | 94 | 97 | - | |

| EC50 (nM) | - | - | 7.9 |

Table 1: Pharmacological Parameters of this compound at Serotonin Receptors.

Experimental Protocols for Pharmacological Characterization

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of this compound for the 5-HT1B and 5-HT1D receptors.

Caption: Workflow for Radioligand Binding Assay.

Protocol:

-

Membrane Preparation: Cell membranes expressing recombinant human 5-HT1B or 5-HT1D receptors are prepared.

-

Assay Buffer: The assay is typically conducted in a buffer such as 50 mM Tris-HCl (pH 7.4) containing appropriate ions (e.g., MgCl2).

-

Competition Binding: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]5-carboxamidotryptamine, [3H]5-CT) and varying concentrations of this compound.

-

Incubation: The incubation is carried out at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays: cAMP Formation

This assay measures the ability of this compound to inhibit forskolin-stimulated cyclic adenosine monophosphate (cAMP) formation, which is a functional consequence of activating Gi/o-coupled receptors like 5-HT1B/1D.

Protocol:

-

Cell Culture: Cells stably expressing the human 5-HT1B or 5-HT1D receptor (e.g., C6 cells) are cultured in appropriate media.

-

Assay Medium: Cells are pre-incubated in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Cells are then incubated with varying concentrations of this compound in the presence of forskolin (an adenylate cyclase activator).

-

Lysis and Detection: The reaction is terminated, and the cells are lysed. The intracellular cAMP levels are quantified using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: The concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation (EC50) is determined.

Functional Assays: [35S]GTPγS Binding

This assay directly measures the activation of G-proteins coupled to the 5-HT1B/1D receptors upon agonist binding.

Protocol:

-

Membrane Preparation: As in the radioligand binding assay, membranes from cells expressing the receptor of interest are used.

-

Assay Buffer: The assay buffer typically contains GDP to ensure that G-proteins are in their inactive state at the beginning of the experiment.

-

Incubation: Membranes are incubated with varying concentrations of this compound in the presence of [35S]GTPγS.

-

Separation: The reaction is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins is measured.

-

Data Analysis: The concentration of this compound that stimulates 50% of the maximal [35S]GTPγS binding (EC50) is determined.

Signaling Pathway

This compound exerts its therapeutic effects through the canonical Gi/o-coupled signaling pathway.

Caption: this compound's Signaling Pathway.

Conclusion

This compound is a potent and high-efficacy 5-HT1B/1D receptor agonist that was rationally designed as a potential anti-migraine agent. Its unique arylpiperazide structure confers a distinct pharmacological profile compared to traditional triptans. Although its clinical development was halted, the detailed synthetic routes and pharmacological characterization of this compound provide valuable insights for medicinal chemists and pharmacologists working on the development of novel therapeutics targeting the serotonergic system. The experimental protocols outlined in this guide serve as a foundational resource for researchers in this field.

References

Donitriptan: A High-Affinity Research Tool for Elucidating Serotonin 5-HT1B/1D Receptor Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The serotonin (5-hydroxytryptamine, 5-HT) system, with its diverse family of receptors, represents a critical area of neuropharmacological research. Specifically, the 5-HT1B and 5-HT1D receptor subtypes are pivotal in both physiological processes and pathological conditions like migraine.[1][2] The development of selective ligands is paramount for dissecting the precise roles of these receptors. Donitriptan, a potent and selective 5-HT1B/1D receptor agonist, has emerged as a valuable research tool.[3][4] This guide provides a comprehensive technical overview of this compound, its pharmacological characteristics, detailed experimental protocols for its use, and visual representations of its signaling pathways and research applications.

Pharmacological Profile of this compound

This compound is a novel arylpiperazide 5-HT derivative distinguished by its high affinity and efficacy at 5-HT1B and 5-HT1D receptors.[3] Unlike many earlier triptans, it was designed to exhibit high intrinsic activity, similar to serotonin itself. Its selectivity makes it an excellent tool for isolating and studying the functions mediated by these specific receptor subtypes.

Binding Affinity and Efficacy

Quantitative data from various in vitro studies underscore this compound's potency and selectivity. It demonstrates subnanomolar affinity for human 5-HT1B and 5-HT1D receptors.

Table 1: Quantitative Pharmacological Data for this compound

| Parameter | Receptor Subtype | Value | Description |

| Binding Affinity (Ki) | 5-HT1B | 0.079–0.40 nM | A measure of the drug's binding avidity to the receptor. Lower values indicate higher affinity. |

| 5-HT1D | 0.063–0.50 nM | ||

| Binding Affinity (pKi) | 5-HT1B | 9.4 | The negative logarithm of the Ki value. |

| 5-HT1D | 9.3 | ||

| Efficacy (Emax) | 5-HT1B | 94% | The maximal response a drug can produce, expressed as a percentage of the maximal response of a full agonist. |

| 5-HT1D | 97% | ||

| Functional Potency (EC50) | 5-HT2A | 7.9 nM | The concentration of a drug that gives a half-maximal response. This compound shows some agonist activity at 5-HT2A receptors, though at a significantly lower potency. |

Key Experimental Protocols

To facilitate the use of this compound as a research tool, this section provides detailed methodologies for foundational in vitro assays used to characterize its interaction with serotonin receptors.

Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for 5-HT1B and 5-HT1D receptors by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Cell membranes from a stable cell line expressing the human 5-HT1B or 5-HT1D receptor.

-

Radioligand (e.g., [3H]-GR125743 or another suitable 5-HT1B/1D ligand).

-

This compound stock solution.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.

-

Non-specific binding control: High concentration of a non-labeled ligand (e.g., 10 µM 5-HT).

-

96-well plates, glass fiber filters, and a cell harvester.

-

Scintillation fluid and a scintillation counter.

Methodology:

-

Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Incubation: In a 96-well plate, combine the cell membranes (20-40 µg protein/well), a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound. For total binding, add assay buffer instead of this compound. For non-specific binding, add the non-specific control ligand.

-

Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of this compound.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GTPγS Functional Binding Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound as an agonist by measuring its ability to stimulate the binding of [35S]GTPγS to G-proteins coupled to 5-HT1B/1D receptors.

Materials:

-

Cell membranes expressing the 5-HT1B or 5-HT1D receptor.

-

[35S]GTPγS radioligand.

-

This compound stock solution.

-

GDP (Guanosine diphosphate).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Basal binding control: Assay buffer without agonist.

-

Non-specific binding control: High concentration of unlabeled GTPγS (e.g., 10 µM).

Methodology:

-

Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Incubation: In a 96-well plate, combine cell membranes (10-20 µg protein/well), GDP (typically 1-10 µM), [35S]GTPγS (~0.1 nM), and varying concentrations of this compound.

-

Reaction: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination & Harvesting: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Subtract non-specific binding from all other readings.

-

Plot the stimulated binding (as a percentage above basal) against the log concentration of this compound.

-

Use non-linear regression to determine the EC50 and Emax values. The Emax can be compared to that of serotonin to determine the degree of agonism.

-

Visualizing Pathways and Processes

This compound Signaling Pathway

The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory Gi/o protein. Agonist binding by this compound initiates a cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This mechanism is fundamental to the receptor's role in modulating neurotransmitter release and vasoconstriction.

Caption: this compound-mediated signaling through the Gi/o-coupled 5-HT1B/1D receptor.

Experimental Workflow for Compound Characterization

The evaluation of a selective ligand like this compound follows a logical progression from initial in vitro characterization to more complex in vivo studies. This workflow ensures a thorough understanding of the compound's properties before its application in advanced research models.

Caption: A standard workflow for the preclinical characterization of a research compound.

Logical Framework for this compound's Utility

The value of this compound as a research tool is based on a logical progression of evidence, starting from its fundamental molecular interactions and extending to its effects in complex biological systems.

Caption: Logical argument supporting this compound's application as a selective research tool.

Conclusion

This compound represents a significant asset for researchers investigating the serotonin system. Its combination of high affinity, high intrinsic efficacy, and selectivity for 5-HT1B/1D receptors allows for precise pharmacological manipulation of these pathways. By utilizing the standardized protocols and conceptual frameworks outlined in this guide, scientists can effectively leverage this compound to explore the roles of 5-HT1B/1D receptors in neurotransmission, vascular regulation, and the pathophysiology of neurological disorders, thereby advancing the potential for developing more targeted therapeutics.

References

Donitriptan: A Technical Whitepaper on Preclinical Findings and Discontinued Clinical Development

Executive Summary

Donitriptan (developmental code name: F-11356) is a potent, high-efficacy serotonin 5-HT1B and 5-HT1D receptor agonist that was under development by Pierre Fabre as a potential treatment for acute migraine. The compound progressed to Phase II clinical trials before its development was discontinued. Consequently, detailed quantitative data from Phase I and Phase II human clinical trials are not publicly available. This technical guide provides a comprehensive overview of the available preclinical data for this compound, including its mechanism of action, receptor binding affinity, and in vitro and in vivo pharmacology. This document is intended for researchers, scientists, and drug development professionals interested in the scientific profile of this discontinued antimigraine agent.

Introduction

This compound was designed as a "second-generation" triptan with the potential for improved efficacy over existing treatments for acute migraine. Triptans exert their therapeutic effect through the activation of 5-HT1B and 5-HT1D receptors, leading to vasoconstriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides from trigeminal nerve endings. Preclinical studies demonstrated that this compound possessed a high affinity and intrinsic activity at these target receptors, suggesting a promising therapeutic profile.

Mechanism of Action

This compound is a selective agonist for serotonin 5-HT1B and 5-HT1D receptors.[1] Its proposed mechanism of action in migraine is consistent with that of other triptan-class drugs.

-

Cranial Vasoconstriction: Activation of 5-HT1B receptors on smooth muscle cells of dilated cranial blood vessels is thought to cause vasoconstriction, counteracting the vasodilation associated with migraine attacks.

-

Inhibition of Neuropeptide Release: Agonism at 5-HT1D receptors located on presynaptic trigeminal nerve endings inhibits the release of vasoactive and pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), substance P, and neurokinin A. This action is believed to reduce neurogenic inflammation in the meninges.

The following diagram illustrates the proposed signaling pathway for triptans like this compound.

Preclinical Pharmacology

Available preclinical data highlight this compound's high potency and efficacy at its target receptors compared to other triptans.

Receptor Binding Affinity and Efficacy

In vitro studies characterized this compound as a high-affinity and high-efficacy agonist at human 5-HT1B and 5-HT1D receptors.[1]

| Receptor Subtype | Binding Affinity (Ki, nM) | Maximal Efficacy (Emax) |

| 5-HT1B | 0.079–0.40 | 94% |

| 5-HT1D | 0.063–0.50 | 97% |

| 5-HT2A | EC50 = 7.9 nM | Not Reported |

| Table 1: In Vitro Receptor Binding Profile of this compound.[1] |

This compound also demonstrated potent agonist activity at the 5-HT2A receptor, a characteristic that is unique among most triptans.[1]

In Vitro Functional Assays

Functional assays in cell lines expressing human 5-HT1B or 5-HT1D receptors showed that this compound potently inhibited forskolin-induced cAMP formation. It also enhanced specific GTPγS binding to a greater extent than other tryptamine derivatives, with efficacy comparable to serotonin itself. Furthermore, in isolated guinea pig trigeminal ganglion neurons, this compound produced more potent and larger increases in hyperpolarizing Ca2+-dependent K+ current than sumatriptan.

In Vivo Animal Models

In vivo studies in animal models provided further evidence of this compound's potent pharmacological activity.

-

In anesthetized pigs, this compound evoked more potent, longer-lasting, and greater amplitude carotid vasoconstrictor responses than other triptans.

-

In conscious dogs, oral administration of this compound (at doses from 0.63 mg/kg) produced long-lasting, dose-dependent decreases in unilateral carotid blood flow without affecting heart rate or behavior.

-

Oral this compound also induced hypothermic responses in guinea pigs, suggesting that the compound can cross the blood-brain barrier.

Clinical Development and Discontinuation

This compound's clinical development was initiated by Pierre Fabre. Phase I clinical trials were completed, and the drug was scheduled to enter Phase II development in January 2001. The development of this compound was ultimately discontinued after it reached Phase II clinical trials. The specific reasons for the discontinuation have not been widely publicized.

The following diagram provides a simplified workflow of this compound's development trajectory.

Conclusion

This compound was a promising antimigraine agent characterized by its high affinity and efficacy as a 5-HT1B/1D receptor agonist in preclinical studies. The available in vitro and in vivo data suggested that it had the potential for potent and sustained therapeutic effects. However, its clinical development was halted after Phase II trials. While the reasons for discontinuation are not publicly known, the preclinical profile of this compound provides valuable insights for researchers in the field of migraine therapeutics and triptan pharmacology. The lack of published clinical trial data prevents a full assessment of its efficacy and safety in humans.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Donitriptan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donitriptan is a potent and selective serotonin 5-HT1B/1D receptor agonist that was investigated as a potential treatment for migraine.[1][2] Although its development was discontinued after Phase II clinical trials, its synthesis and pharmacological profile remain of interest to researchers in medicinal chemistry and drug discovery.[2][3] This document provides detailed application notes and protocols for the synthesis and purification of this compound, based on established synthetic routes. It also includes a summary of its mechanism of action and the relevant signaling pathway.

Introduction

This compound, also known as F-11356, is a tryptamine derivative with high affinity for both 5-HT1B and 5-HT1D receptors.[4] Its mechanism of action, typical of the triptan class of drugs, involves the constriction of cranial blood vessels and the inhibition of neuropeptide release in the trigeminal nervous system. This document outlines two primary synthetic pathways for this compound, both commencing from the readily available starting material, serotonin. Additionally, general purification methods applicable to this class of compounds are detailed.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-[4-({[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}acetyl)-1-piperazinyl]benzonitrile | |

| Molecular Formula | C23H25N5O2 | |

| Molar Mass | 403.486 g·mol−1 | |

| CAS Number | 170912-52-4 | |